molecular formula C9H13NO4S B13641275 (3,5-Dimethoxyphenyl)methanesulfonamide

(3,5-Dimethoxyphenyl)methanesulfonamide

Cat. No.: B13641275
M. Wt: 231.27 g/mol
InChI Key: NCCFMVBFFMSBDT-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methanesulfonamide is a semi-synthetic compound belonging to the phenethylamine class. It is structurally similar to the psychedelic compound 2C-H, but with a sulfonamide group substitution at the α-carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxyphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems .

Comparison with Similar Compounds

    2C-H: A psychedelic compound structurally similar to (3,5-Dimethoxyphenyl)methanesulfonamide but lacking the sulfonamide group.

    Trifluoromethanesulfonamide: Another sulfonamide compound with different substituents, known for its inhibitory effects on cytochrome P450 enzymes.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-13-8-3-7(6-15(10,11)12)4-9(5-8)14-2/h3-5H,6H2,1-2H3,(H2,10,11,12)

InChI Key

NCCFMVBFFMSBDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)N)OC

Origin of Product

United States

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